ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-1-[2-(2-naphthyloxy)ethyl]-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-3-carboxylate typically involves a multi-step process. One common method involves the reaction of 2-methylindole with ethyl bromoacetate in the presence of a base to form the ester intermediate. This intermediate is then reacted with 2-naphthol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-1-[2-(2-naphthyloxy)ethyl]-1H-indole-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The naphthyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-1-[2-(2-naphthyloxy)ethyl]-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-[2-(2-naphthyloxy)ethyl]-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate: This compound is a conformationally restricted analog of umifenovir and has been studied for its antiviral properties.
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate:
The uniqueness of ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-3-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23NO4 |
---|---|
Molecular Weight |
389.4g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(2-naphthalen-2-yloxyethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H23NO4/c1-3-28-24(27)23-16(2)25(22-11-9-19(26)15-21(22)23)12-13-29-20-10-8-17-6-4-5-7-18(17)14-20/h4-11,14-15,26H,3,12-13H2,1-2H3 |
InChI Key |
TUMCMGNCDLOTIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC4=CC=CC=C4C=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC4=CC=CC=C4C=C3)C |
Origin of Product |
United States |
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